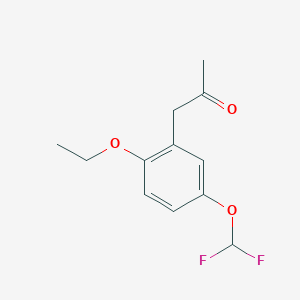
(R)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include a bromine atom and two fluorine atoms on the aromatic ring, as well as an amino group and a carboxylic acid group. These features make it a valuable compound for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, a phenylpropanoic acid derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.
Amination: The brominated and fluorinated intermediate is then subjected to amination to introduce the amino group at the alpha position relative to the carboxylic acid group.
Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反応の分析
Types of Reactions
®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amino group can yield nitro derivatives.
Reduction Products: Reduction can yield amine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of halogenated amino acids on protein structure and function. It can be incorporated into peptides and proteins to investigate how the presence of bromine and fluorine atoms affects their properties.
Medicine
In medicine, ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is being explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it a valuable component in the design of advanced materials with specific functionalities.
作用機序
The mechanism of action of ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
類似化合物との比較
Similar Compounds
- ®-3-Amino-3-(4-chloro-2,6-difluorophenyl)propanoic acid hydrochloride
- ®-3-Amino-3-(4-bromo-2,6-dichlorophenyl)propanoic acid hydrochloride
- ®-3-Amino-3-(4-bromo-2,6-difluorophenyl)butanoic acid hydrochloride
Uniqueness
®-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is unique due to the specific combination of bromine and fluorine atoms on the aromatic ring. This combination imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C9H9BrClF2NO2 |
|---|---|
分子量 |
316.53 g/mol |
IUPAC名 |
(3R)-3-amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8BrF2NO2.ClH/c10-4-1-5(11)9(6(12)2-4)7(13)3-8(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m1./s1 |
InChIキー |
PBGWWBAARQUENP-OGFXRTJISA-N |
異性体SMILES |
C1=C(C=C(C(=C1F)[C@@H](CC(=O)O)N)F)Br.Cl |
正規SMILES |
C1=C(C=C(C(=C1F)C(CC(=O)O)N)F)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine](/img/structure/B14041606.png)
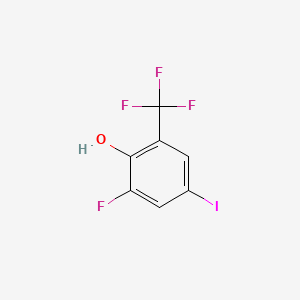
![tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B14041616.png)
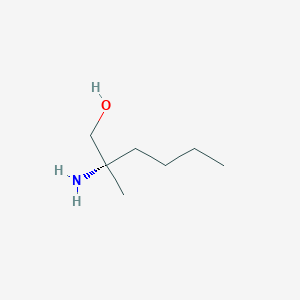

![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)
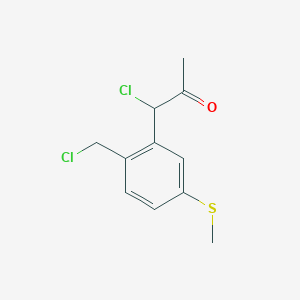
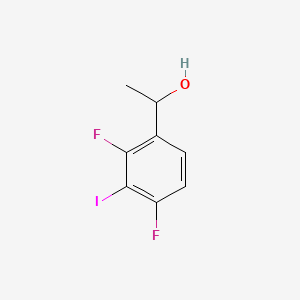
![[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate](/img/structure/B14041658.png)
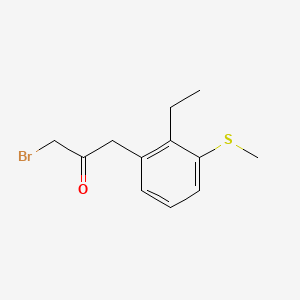

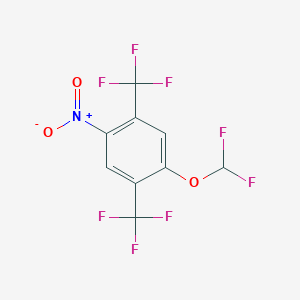
![2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14041671.png)
